molecular formula C10H11FO2 B14342445 2,4,6-Trimethylphenyl carbonofluoridate CAS No. 93201-55-9

2,4,6-Trimethylphenyl carbonofluoridate

Cat. No.: B14342445
CAS No.: 93201-55-9
M. Wt: 182.19 g/mol
InChI Key: SFRWQHWLEWSFNB-UHFFFAOYSA-N
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Description

2,4,6-Trimethylphenyl carbonofluoridate is an organic compound characterized by the presence of a carbonofluoridate group attached to a 2,4,6-trimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-trimethylphenyl carbonofluoridate typically involves the reaction of 2,4,6-trimethylphenol with phosgene (carbonyl chloride) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,4,6-Trimethylphenol+Phosgene2,4,6-Trimethylphenyl carbonofluoridate+Hydrogen chloride\text{2,4,6-Trimethylphenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} 2,4,6-Trimethylphenol+Phosgene→2,4,6-Trimethylphenyl carbonofluoridate+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethylphenyl carbonofluoridate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonofluoridate group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,4,6-trimethylphenol and carbon dioxide.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, or organic amines are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be employed.

Major Products Formed:

    Nucleophilic Substitution: Depending on the nucleophile, products such as 2,4,6-trimethylphenyl amine, 2,4,6-trimethylphenyl alcohol, or 2,4,6-trimethylphenyl thiol are formed.

    Hydrolysis: The primary products are 2,4,6-trimethylphenol and carbon dioxide.

Scientific Research Applications

2,4,6-Trimethylphenyl carbonofluoridate finds applications in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.

    Biology: The compound is studied for its potential use in biochemical assays and as a labeling agent.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4,6-trimethylphenyl carbonofluoridate involves the interaction of the carbonofluoridate group with nucleophiles. The carbon-fluorine bond is highly polarized, making the carbon atom susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which subsequently breaks down to yield the substitution product and release the leaving group.

Comparison with Similar Compounds

    2,4,6-Trimethylphenyl isocyanate: Similar in structure but contains an isocyanate group instead of a carbonofluoridate group.

    2,4,6-Trimethylphenyl chloride: Contains a chloride group and exhibits different reactivity.

    2,4,6-Trimethylphenyl acetate: Contains an acetate group and is used in different applications.

Uniqueness: 2,4,6-Trimethylphenyl carbonofluoridate is unique due to the presence of the carbonofluoridate group, which imparts distinct reactivity and properties. Its ability to form strong carbon-fluorine bonds makes it valuable in synthetic chemistry and materials science.

Properties

CAS No.

93201-55-9

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

(2,4,6-trimethylphenyl) carbonofluoridate

InChI

InChI=1S/C10H11FO2/c1-6-4-7(2)9(8(3)5-6)13-10(11)12/h4-5H,1-3H3

InChI Key

SFRWQHWLEWSFNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OC(=O)F)C

Origin of Product

United States

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